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carboxylate

Cat. No.: B1661988

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1,3-dimethyl-1H-
pyrazole-5-carboxylate

Introduction

In the landscape of modern medicinal chemistry and agrochemical development, the pyrazole
scaffold holds a position of significant interest.[1][2] Pyrazole and its derivatives are recognized
as "privileged structures” due to their versatile binding capabilities and wide range of biological
activities, featuring in prominent drugs like the anti-inflammatory celecoxib and the anti-cancer
agent crizotinib.[2][3] Within this important class of compounds, Ethyl 1,3-dimethyl-1H-
pyrazole-5-carboxylate (CAS No: 5744-40-1) serves as a critical synthetic intermediate.[4][5]
Its structural features—a disubstituted pyrazole core with an ethyl ester functional group—
provide a versatile platform for constructing more complex molecular architectures.[6]

This technical guide offers a comprehensive exploration of the core physicochemical properties
of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. For researchers, scientists, and drug
development professionals, a deep understanding of these characteristics is not merely
academic; it is fundamental to predicting a molecule's behavior. Properties such as solubility,
lipophilicity, and ionization constant are the primary determinants of a compound's absorption,
distribution, metabolism, and excretion (ADME) profile, and thus its ultimate therapeutic or
biological efficacy.[7] This document provides both established data and detailed, field-proven
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experimental protocols for determining these key parameters, grounding theoretical knowledge

in practical application.

Core Physicochemical Data

A summary of the key identifying and physical properties of Ethyl 1,3-dimethyl-1H-pyrazole-5-

carboxylate is presented below. These values form the foundational data set for any laboratory

or computational work involving this compound.

Property Value Source(s)

CAS Number 5744-40-1 [8][9][10]

Molecular Formula CsH12N20:2 [6][9][10]

Molecular Weight 168.19 g/mol [6][10]
Colorless to light yellow liquid

Appearance ) [5][6][10]
or solid

Melting Point 40-42 °C [6][8][10]

- _ 80 °C @ 1 mmHg; 258.8 °C @

Boiling Point [8][9][10]
760 mmHg

Density (Predicted) 1.12 + 0.1 g/cm3 [8][10]

pKa (Predicted) 1.03+0.10 [10]

Refractive Index 1.4790 to 1.4830 [8][10]

InChl Key

ZYSGPOXVDOROJU-
UHFFFAOYSA-N

[9]

Canonical SMILES

CCOC(=0)C1=CC(=NN1C)C

[9]

Solubility Analysis: The Gateway to Bioavailability

Aqueous solubility is a critical gatekeeper for the biological activity of any potential drug

candidate. Poor solubility can lead to low absorption and insufficient concentration at the target

site, rendering an otherwise potent compound ineffective.[11] Therefore, accurate solubility
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determination is a cornerstone of pre-formulation studies.[12] We will explore the two primary

types of solubility measurements: thermodynamic and kinetic.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium concentration of a compound in a

saturated solution. It is the most reliable and definitive measure, often referred to as the "gold

standard."[13] The Shake-Flask method, though time-consuming, is the most widely accepted

protocol for its determination.[11][14]

The causality behind this method's reliability lies in its allowance for the system to reach a true

energetic minimum, where the chemical potential of the solute in the solid state is equal to that

in the solution phase.

Preparation: Add an excess amount of solid Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
to a known volume of the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
in a sealed, inert container. The excess solid is crucial to ensure equilibrium with the solid
phase is maintained.

Equilibration: Agitate the suspension at a constant, controlled temperature (typically 25 °C or
37 °C) for an extended period (24-72 hours). This duration is necessary to ensure the
dissolution process has reached a complete equilibrium.

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated
agueous phase from the excess solid by centrifugation followed by careful filtration through a
low-binding filter (e.g., 0.22 um PVDF).

Quantification: Accurately determine the concentration of the dissolved compound in the
filtrate using a validated analytical method, such as High-Performance Liquid
Chromatography (HPLC) with UV detection.

Validation: The presence of undissolved solid at the end of the experiment must be visually
confirmed to validate that the measured concentration represents the true saturation
solubility.
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Shake-Flask Thermodynamic Solubility Workflow
Add Excess Solid Compound
to Aqueous Buffer
Agitate at Constant Temp
(24-72 hours)
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Quantify Solute in Filtrate Confirm Presence of
(e.g., HPLC-UV) Excess Solid

Click to download full resolution via product page

Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility

In early drug discovery, where hundreds or thousands of compounds are screened, the
throughput of the shake-flask method is a significant bottleneck. Kinetic solubility
measurements offer a high-throughput alternative by determining the concentration at which a
compound precipitates from a supersaturated solution, typically created by diluting a DMSO
stock solution with an aqueous buffer.[15][16]

This method leverages the principle that insoluble particles scatter light. A nephelometer
provides a fast and sensitive way to detect the formation of a precipitate.[16]

o Stock Solution: Prepare a high-concentration stock solution of Ethyl 1,3-dimethyl-1H-
pyrazole-5-carboxylate in 100% dimethyl sulfoxide (DMSO).

o Serial Dilution: In a 96- or 384-well microplate, perform serial dilutions of the DMSO stock

solution.
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» Precipitation Induction: Rapidly add the aqueous buffer of interest to the wells containing the
DMSO dilutions. This "solvent-shift" creates a supersaturated state and induces precipitation
if the solubility limit is exceeded.

o Detection: Immediately place the microplate into a microplate nephelometer (e.g., BMG
LABTECH NEPHELOstar Plus) and measure the light scattering at each concentration.

o Data Analysis: Plot the light scattering units against the compound concentration. The
concentration at which the signal significantly deviates from the baseline is reported as the
kinetic solubility.

Nephelometry Kinetic Solubility Workflow

R

Click to download full resolution via product page

Workflow for Kinetic Solubility by Nephelometry.
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Lipophilicity (LogP): A Predictor of Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its
ability to cross biological membranes. It is most commonly quantified as the partition coefficient
(P) between n-octanol and water, expressed in its logarithmic form, LogP.[17] A positive LogP
value indicates higher affinity for the lipidic (n-octanol) phase (lipophilic), while a negative value
indicates higher affinity for the aqueous phase (hydrophilic).[17] This parameter is a key
component of drug-likeness assessments like Lipinski's Rule of Five.[7]

Experimental Protocol: Shake-Flask Method for LogP

This is the benchmark method for LogP determination, directly measuring the partitioning of the
compound between the two immiscible phases.[13][18]

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or buffer) for 24
hours to ensure mutual saturation. Allow the phases to separate completely.

 Partitioning: Dissolve a known amount of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in
one of the pre-saturated phases. Add a known volume of the other pre-saturated phase.

« Equilibration: Shake the mixture gently at a constant temperature for a sufficient time (e.g., 1-
24 hours) to allow the compound to partition and reach equilibrium.

o Phase Separation: Centrifuge the mixture to ensure a clean separation of the n-octanol and
aqueous layers.

¢ Quantification: Carefully sample each phase and determine the concentration of the
compound in both the n-octanol ([organic]) and aqueous ([aqueous]) layers using a suitable
analytical technique like HPLC-UV.

Calculation: Calculate LogP using the formula: LogP = logio([organic] / [aqueous]).[17]

Experimental Protocol: Reversed-Phase HPLC (RP-
HPLC) for LogP

RP-HPLC provides a rapid, indirect method to estimate LogP based on the compound's
retention time on a hydrophobic stationary phase.[13][19]
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o System Setup: Use a reversed-phase column (e.g., C18) and a mobile phase consisting of a
mixture of an organic solvent (e.g., acetonitrile) and water/buffer.

» Calibration: Inject a series of standard compounds with known LogP values and record their
retention times (tr).

e Sample Analysis: Inject a solution of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate and
measure its retention time under the same chromatographic conditions.

o Calculation: Calculate the capacity factor (k') for each compound. A calibration curve is
generated by plotting the known LogP values of the standards against their log(k’) values.
The LogP of the test compound is then interpolated from this curve using its measured
log(k").[20]

LogP Determination Workflow (Shake-Flask vs. RP-HPLC)

Shake-Flask (Direct) RP-HPLC (Indirect)

( J||C )
.

Click to download full resolution via product page

Comparison of LogP Determination Methods.

lonization Constant (pKa)
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The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized
forms. This property profoundly impacts a molecule's behavior in the variable pH environments
of the body, such as the stomach and intestines, affecting its solubility and ability to permeate
membranes.[18] For Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, the pyrazole ring
nitrogens can be protonated. The predicted pKa of 1.03 suggests it is a very weak base, and
will be predominantly in its neutral form at physiological pH.[10]

Experimental Protocol: UV-Metric Titration in a
Microplate

This method is well-suited for drug discovery due to its low sample consumption and medium-
throughput capability. It relies on the principle that the UV absorbance spectrum of a compound
often changes as its ionization state changes.[18]

Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1
to 13).

o Sample Distribution: In a UV-transparent 96-well microplate, add a small, constant amount of
the compound's stock solution to wells containing the different pH buffers.

e Spectral Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-400 nm) for
each well using a microplate spectrophotometer.

» Data Analysis: Identify wavelengths where the absorbance changes significantly with pH.
Plot absorbance at these wavelengths versus pH.

» pKa Determination: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation
to calculate the pKa value.

Spectroscopic and Spectrometric Profile

Structural confirmation and purity assessment rely on a combination of spectroscopic
techniques. The following sections describe the expected spectral characteristics for Ethyl 1,3-
dimethyl-1H-pyrazole-5-carboxylate based on its known structure and data from analogous
compounds.[21][22]
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e 1H NMR (Proton Nuclear Magnetic Resonance): The *H NMR spectrum is expected to show
distinct signals corresponding to the different proton environments: a quartet and a triplet for
the ethyl group (O-CHz2-CHs), two singlets for the two distinct methyl groups (one on the ring
nitrogen and one on the ring carbon), and a singlet for the lone proton on the pyrazole ring.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 3C NMR spectrum will display
signals for all eight unique carbon atoms, including the characteristic downfield signal for the
ester carbonyl carbon (C=0), signals for the carbons of the pyrazole ring, and signals for the
carbons of the ethyl and methyl groups.

IR (Infrared) Spectroscopy: The IR spectrum should feature a strong absorption band around
1700-1730 cm™1, characteristic of the C=0 stretch of the ester group. Other notable bands
would include C-H stretching vibrations from the alkyl groups and C=N and C=C stretching
vibrations from the pyrazole ring.[23]

o MS (Mass Spectrometry): Under electron ionization (EI-MS), the mass spectrum would be
expected to show a prominent molecular ion (M*) peak corresponding to the molecular
weight of 168.19. Common fragmentation patterns would likely involve the loss of the ethoxy
group (-OCzHs) or the entire ester group.[24]

Computational Physicochemical Profile

In silico modeling has become an indispensable tool in drug discovery, allowing for the
prediction of physicochemical properties before a compound is even synthesized.[1][25]
Computational chemistry can provide valuable insights into a molecule's electronic structure,
conformation, and potential for interaction with biological targets.[26]

Computational Methodology

Methods like Density Functional Theory (DFT) can be used to perform geometry optimization
and calculate electronic properties such as electrostatic potential maps, which reveal regions of
positive and negative charge.[21][26] Software packages can also rapidly calculate key
descriptors relevant to ADME properties, such as:

e cLogP: Calculated LogP, an estimate of lipophilicity.

o tPSA (Topological Polar Surface Area): A predictor of membrane permeability.
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e Number of Hydrogen Bond Donors/Acceptors: Key factors in receptor binding.[7]

o Number of Rotatable Bonds: An indicator of molecular flexibility.

In Silico Physicochemical Profiling Workflow
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e

Click to download full resolution via product page

Workflow for Computational Property Prediction.

Conclusion

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is a valuable building block whose utility is
deeply rooted in its fundamental physicochemical properties. Its defined melting and boiling
points, coupled with its reactivity, make it a reliable intermediate for chemical synthesis. For
those in drug discovery and development, a thorough understanding of its solubility,
lipophilicity, and ionization state is paramount. The experimental protocols and theoretical
frameworks detailed in this guide provide a robust system for characterizing this and other
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novel compounds. By integrating empirical measurement with computational prediction,
researchers can more effectively navigate the complex path of drug design, optimizing
molecular properties to achieve desired biological outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer
and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

. mdpi.com [mdpi.com]
. hbinno.com [nbinno.com]
. hbinno.com [nbinno.com]

. Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 5744-40-1 | Benchchem [benchchem.com]

°
~ (o)) ol iy w

. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual
Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools
of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

o 8. Ethyl 1,3-dimethylpyrazole-5-carboxylate CAS#: 5744-40-1 [m.chemicalbook.com]
9. buildingblock.bocsci.com [buildingblock.bocsci.com]

e 10. Ethyl 1,3-dimethylpyrazole-5-carboxylate | 5744-40-1 [chemicalbook.com]

e 11. lup.lub.lu.se [lup.lub.lu.se]

e 12. asianpubs.org [asianpubs.org]

e 13. encyclopedia.pub [encyclopedia.pub]

e 14. researchgate.net [researchgate.net]

e 15. pharmatutor.org [pharmatutor.org]

e 16. bmglabtech.com [bmglabtech.com]

e 17. acdlabs.com [acdlabs.com]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b1661988?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Theoretical_Exploration_of_Pyrazole_Scaffolds_A_Computational_Guide_for_Drug_Discovery_and_Materials_Science.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9780894/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9780894/
https://www.mdpi.com/2073-4352/2/3/1248
https://www.nbinno.com/article/pharmaceutical-intermediates/key-applications-ethyl-1-3-dimethylpyrazole-5-carboxylate-research-industry-pr
https://www.nbinno.com/article/pharmaceutical-intermediates/key-chemical-intermediates-ethyl-1-3-dimethylpyrazole-5-carboxylate-synthesis-hj
https://www.benchchem.com/zh/product/b1661988
https://pmc.ncbi.nlm.nih.gov/articles/PMC8587750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8587750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8587750/
https://m.chemicalbook.com/ProductChemicalPropertiesCB5145081_EN.htm
https://buildingblock.bocsci.com/product/ethyl-1-3-dimethyl-1h-pyrazole-5-carboxylate-cas-5744-40-1-23761.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5145081.htm
https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=2117470&fileOId=2117482
https://asianpubs.org/index.php/ajchem/article/download/25_1_45/6119
https://encyclopedia.pub/entry/26444
https://www.researchgate.net/publication/221924417_Experimental_and_Computational_Methods_Pertaining_to_Drug_Solubility
https://www.pharmatutor.org/articles/solubility-determination-drug-discovery-development
https://www.bmglabtech.com/en/blog/drug-solubility-why-testing-early-matters-in-drug-discovery/
https://www.acdlabs.com/wp-content/uploads/download/app/physchem/making_sense.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1661988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» 18. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and lonization
Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nim.nih.gov]

e 19. mdpi.com [mdpi.com]

e 20. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google
Patents [patents.google.com]

e 21. Synthesis, structural characterizations, in vitro biological evaluation and computational
investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC
[pmc.ncbi.nlm.nih.gov]

e 22.researchgate.net [researchgate.net]

e 23.rsc.org [rsc.org]

e 24. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
e 25. eurasianjournals.com [eurasianjournals.com]

e 26. Synthesis, characterization, computational and biological evaluation of pyrazole
hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. ["physicochemical properties of Ethyl 1,3-dimethyl-1H-
pyrazole-5-carboxylate"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1661988#physicochemical-properties-of-ethyl-1-3-
dimethyl-1h-pyrazole-5-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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